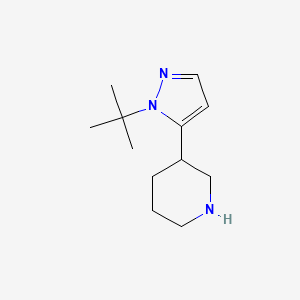
3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a tert-butyl group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of tert-butyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with a piperidine derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
1-Boc-3-piperidone: A similar compound with a piperidine ring and a tert-butyl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another compound with a piperidine ring and a tert-butyl group but with different substituents.
Uniqueness
3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is unique due to the presence of both a pyrazole and a piperidine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
3-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activity
The compound is part of the pyrazole family, which is known for a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Exhibits properties that may reduce inflammation.
- Kinase Inhibition : Acts as an inhibitor for certain kinases involved in signaling pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Target Interactions : The compound likely interacts with proteins involved in critical biochemical pathways, leading to altered cellular functions.
- Biochemical Pathways : It has been shown to affect pathways related to apoptosis, inflammation, and cell signaling, contributing to its therapeutic effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrazole derivatives, this compound was tested against breast cancer cell lines (MDA-MB-231). The results indicated:
- Cell Proliferation Inhibition : The compound significantly reduced cell viability in a dose-dependent manner.
- Mechanism of Action : Flow cytometry revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study: Antimicrobial Properties
Another study focused on the antimicrobial activity of pyrazole derivatives, including this compound. It was found to exhibit:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Potential Applications : Suggests utility in treating infections resistant to conventional antibiotics.
特性
IUPAC Name |
3-(2-tert-butylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)15-11(6-8-14-15)10-5-4-7-13-9-10/h6,8,10,13H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGBEHHQUQHNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














